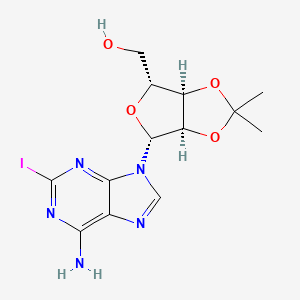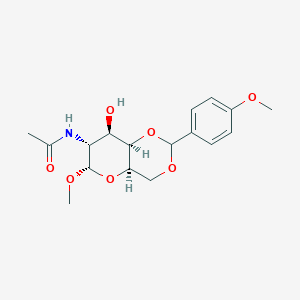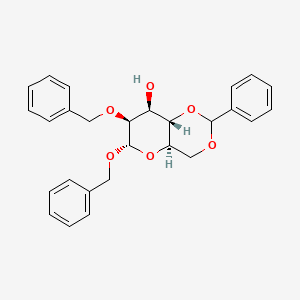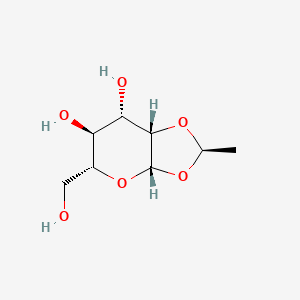
12-Ethoxy-12-oxododecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Ethoxy-12-oxododecanoic acid (also known as 12-ethoxy-12-oxo-dodecanoic acid, 12-ethoxy-12-oxododecanoate, 12-ethoxy-12-oxo-dodecanoate, and 12-ethoxy-12-oxododecylic acid) is a carboxylic acid that is found in some plant species. It is a fatty acid that has been studied for its potential use in a variety of applications, including as a bioactive material, a corrosion inhibitor, and a drug delivery system.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Storage
12-Ethoxy-12-oxododecanoic acid has a molecular weight of 258.36 and its IUPAC name is 12-ethoxy-12-oxododecanoic acid . It is stored in a sealed, dry environment at room temperature .
Safety Information
The compound has been classified under GHS07 for safety, with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling .
Bioactive Chemical Component
12-Ethoxy-12-oxododecanoic acid has been identified as a bioactive chemical component in Staphylococcus aureus . This suggests potential applications in the field of microbiology and pharmaceuticals.
Antibacterial Activity
Research has shown that the metabolites of Staphylococcus aureus, which include 12-Ethoxy-12-oxododecanoic acid, exhibit significant antibacterial activity . This could be leveraged in the development of new antibiotics or antimicrobial agents.
In Vitro Antimicrobial Activities
The compound has also been associated with in vitro antimicrobial activities . This indicates potential applications in the field of biotechnology and medicine, particularly in the development of antimicrobial therapies.
Potential Use in Polyamide Synthesis
While not directly mentioned, the compound’s structure suggests potential use in the synthesis of ω-aminocarboxylic acids, which serve as building blocks for polyamides . This could have implications in the field of materials science and engineering.
Eigenschaften
IUPAC Name |
12-ethoxy-12-oxododecanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-2-18-14(17)12-10-8-6-4-3-5-7-9-11-13(15)16/h2-12H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOPNKODAZUCRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-Ethoxy-12-oxododecanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B1139867.png)


